molecular formula C12H10N4O3 B2414779 N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034446-98-3

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2414779
CAS No.: 2034446-98-3
M. Wt: 258.237
InChI Key: MYBOQMWVFLJVPG-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring bearing a carbamoyl group. Its structural complexity and functional groups make it a versatile candidate for research and industrial applications.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on drug development and clinical trials. If it has industrial applications, research could focus on improving synthesis methods or finding new uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step reactions. One common approach is the condensation of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and hydroxyl group . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine or pyridine .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. For example, tetrahydrofuran can be used as a substitute for dichloromethane to minimize health risks . The overall process is designed to be scalable and efficient, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidines and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring with a phenyl carbamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to similar compounds .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-11(18)7-1-3-8(4-2-7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBOQMWVFLJVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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